Taxoquinone
Overview
Description
Taxoquinone is a naturally occurring compound found in various species . It is known to be a natural anti-bacterial agent against a wide range of bacteria with little or no toxicity . In addition, taxoquinone has potent anti-diabetic and anti-melanin potential due to the inhibition of α-glucosidase and tyrosinase .
Synthesis Analysis
The synthesis of Taxoquinone involves oxidation of ferruginol with benzoyl peroxide, which results in the formation of 12-benzoyloxy-11-hydroxyabieta-8,11,13-triene. This compound is then converted into Taxoquinone .
Molecular Structure Analysis
Taxoquinone contains a total of 54 bonds; 26 non-H bonds, 4 multiple bonds, 1 rotatable bond, 4 double bonds, 3 six-membered rings, 2 ten-membered rings, 2 ketones (aliphatic), 2 hydroxyl groups, and 1 secondary alcohol .
Chemical Reactions Analysis
Quinones, including Taxoquinone, are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .
Physical And Chemical Properties Analysis
Taxoquinone contains a total of 52 atoms; 28 Hydrogen atoms, 20 Carbon atoms, and 4 Oxygen atoms . Quinones, by their antioxidant activity, improve general health conditions .
Scientific Research Applications
Antimycotic Potential : Taxoquinone isolated from Metasequoia glyptostroboides has demonstrated substantial antimycotic properties against various pathogenic Candida species, confirming its therapeutic potential (Bajpai & Kang, 2014).
Antioxidant and Free Radical Scavenging Activities : It also exhibits notable antioxidant and free radical scavenging efficacy, potentially useful in food and pharmaceutical preparations (Bajpai, Baek, & Kang, 2017).
Antibacterial Effects in Food Industry : Taxoquinone has shown a strong antibacterial effect against foodborne pathogenic bacteria, indicating its potential as an antibacterial agent in the food industry (Bajpai, Na, & Kang, 2010).
Anti-diabetic and Depigmentation Potential : It inhibits α-glucosidase and tyrosinase enzymes, suggesting its use as a natural alternative medicine for type-2 diabetes-related disorders and as a depigmentation agent (Bajpai, Park, Na, & Kang, 2015).
Pharmaceutical Potential as Anticancer and Antiviral Agent : Taxoquinone displays significant anticancer and antiviral effects, suggesting its use as a novel therapeutic agent (Bajpai, Rather, Kang, & Park, 2016).
Future Directions
properties
IUPAC Name |
1,10-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthrene-3,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-10(2)13-16(22)14-11(21)9-12-19(3,4)7-6-8-20(12,5)15(14)18(24)17(13)23/h10-12,21-22H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZYPYJGZYLHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3CC2O)(C)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70944381 | |
Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taxoquinone | |
CAS RN |
21764-41-0, 21887-01-4 | |
Record name | TAXOQUINONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122418 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | HORMINON | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294577 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7,12-Dihydroxyabieta-8,12-diene-11,14-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70944381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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